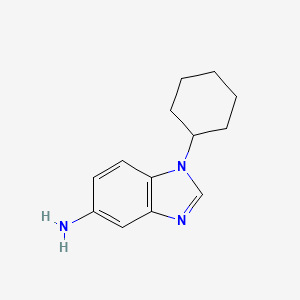![molecular formula C11H7N3O B2697349 Benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde CAS No. 1253696-36-4](/img/structure/B2697349.png)
Benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its fused ring structure, which combines benzimidazole and pyrimidine moieties, making it a versatile scaffold for the development of various biologically active molecules .
作用机制
Target of Action
Benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde primarily targets the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are key mediators in inflammation and pain .
Mode of Action
This compound interacts with the COX-2 enzyme by fitting into its active site . This interaction inhibits the enzyme’s activity, thereby reducing the production of prostaglandins .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting the COX-2 enzyme, this compound reduces the production of prostaglandins, particularly PGE2, which are responsible for inflammation and pain .
Pharmacokinetics
It has been shown to have a dose-dependent anti-nociceptive activity, suggesting good bioavailability .
Result of Action
The inhibition of the COX-2 enzyme by this compound leads to a decrease in prostaglandin production. This results in reduced inflammation and pain . Additionally, it has shown considerable inhibitory effects on MCF-7 breast cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound has shown to exhibit aggregation-induced emission, indicating that its fluorescence properties can be affected by the surrounding environment . .
生化分析
Biochemical Properties
Benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde has been identified as a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2) . This enzyme plays a crucial role in the biosynthesis of prostaglandins, which are key mediators in inflammatory processes .
Cellular Effects
The compound’s inhibitory effect on COX-2 can influence various cellular processes. By inhibiting COX-2, this compound can potentially reduce the production of prostaglandins, thereby mitigating inflammation and associated cellular responses .
Molecular Mechanism
At the molecular level, this compound interacts with the active site of the COX-2 enzyme . This interaction inhibits the enzyme’s activity, leading to a decrease in prostaglandin production .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have not been extensively studied. Its inhibitory effects on COX-2 suggest potential long-term impacts on cellular function, particularly in relation to inflammation and pain responses .
Metabolic Pathways
Given its role as a COX-2 inhibitor, it likely interacts with pathways involving prostaglandin biosynthesis .
Subcellular Localization
Given its molecular mechanism of action, it is likely that it interacts with COX-2 enzymes located in the endoplasmic reticulum and nuclear envelope .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde typically involves multi-component reactions and condensation processes. One common method is the one-pot three-component reaction, which can be catalyzed by various agents such as silica sulfuric acid, ammonium acetate, and zinc chloride . Another approach involves the use of ionic liquid catalysts containing copper cations, which provide an environmentally friendly and efficient route to the compound .
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. These methods include the use of multi-component reactions in solvent-free conditions or in green solvents like water, which not only enhance product yields but also reduce environmental impact .
化学反应分析
Types of Reactions
Benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions, depending on the desired transformation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield carboxylic acids, while reduction reactions may produce alcohols or amines .
科学研究应用
Benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Medicine: It has shown potential as a scaffold for designing anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
Benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde can be compared with other similar compounds, such as:
Benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbonitrile: This compound shares a similar core structure but has different functional groups, leading to distinct chemical properties and applications.
Imidazo[1,2-A]pyridines: These compounds have a similar fused ring system but differ in their nitrogen atom positions, resulting in varied biological activities.
The uniqueness of this compound lies in its specific functional groups and the versatility of its chemical reactions, making it a valuable scaffold for drug discovery and development .
属性
IUPAC Name |
pyrimido[1,2-a]benzimidazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c15-7-8-5-12-11-13-9-3-1-2-4-10(9)14(11)6-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBNHQKMYPQIEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C=C(C=N3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3-{[(Tert-butoxy)carbonyl]amino}cyclohex-1-en-1-yl)boronic acid](/img/structure/B2697267.png)

![N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-FLUOROBENZAMIDE HYDROCHLORIDE](/img/structure/B2697269.png)
![2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2697270.png)



![5-[(2-fluorophenyl)methoxy]-2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B2697278.png)

![N-[(2-Chloro-3-methylimidazol-4-yl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]prop-2-enamide](/img/structure/B2697280.png)
![N-[2-(cyclohexen-1-yl)ethyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide](/img/structure/B2697284.png)

![6-(Iodomethyl)-2,5-dioxaspiro[3.4]octane](/img/structure/B2697287.png)
![1-methyl-4-{4-[(1-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B2697289.png)
